Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- typically involves the glycosylation of hypoxanthine with a protected deoxyribose derivative. One common method includes the use of a silyl-protected hypoxanthine and a protected deoxyribose derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is carried out under anhydrous conditions to yield the desired nucleoside after deprotection steps .
Industrial Production Methods: Industrial production of Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- often involves enzymatic synthesis using nucleoside phosphorylases. These enzymes catalyze the transfer of a ribose or deoxyribose moiety from a donor nucleoside to hypoxanthine, forming the desired product. This method is advantageous due to its high specificity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inosine.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Inosine.
Reduction: Dihydro derivatives of Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of modified nucleosides and nucleotides for studying nucleic acid interactions and enzyme mechanisms.
Biology: Serves as a substrate for nucleoside phosphorylases and other enzymes involved in nucleotide metabolism.
Medicine: Investigated for its potential antiviral and anticancer properties. It is also used in the development of nucleoside analogs for therapeutic purposes.
Industry: Employed in the production of nucleic acid-based diagnostics and therapeutics
Mechanism of Action
The mechanism of action of Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- involves its incorporation into DNA, where it can pair with cytosine during DNA replication. This can lead to mutations and alterations in the genetic code. Additionally, it can act as a substrate for various enzymes, influencing nucleotide metabolism and cellular signaling pathways .
Comparison with Similar Compounds
Inosine: Similar structure but contains a ribose sugar instead of deoxyribose.
Adenosine: Contains an adenine base instead of hypoxanthine.
Uniqueness: Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- is unique due to its specific role in DNA and its ability to pair with cytosine, leading to potential mutagenic effects. Its deoxyribose sugar distinguishes it from other nucleosides like inosine and adenosine, which contain ribose .
Properties
IUPAC Name |
9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGONTNSXDCQUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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